2-Bromomethyl-3-methoxybenzoic acid
Overview
Description
“2-Bromomethyl-3-methoxybenzoic acid” is a chemical compound with the molecular formula C9H9BrO3 . It has a molecular weight of 245.07 . The compound is a yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H9BrO3/c1-13-8-4-2-3-6(9(11)12)7(8)5-10/h2-4H,5H2,1H3,(H,11,12) .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds often undergo reactions such as protodeboronation of alkyl boronic esters .
Physical and Chemical Properties Analysis
“this compound” is a yellow solid . It has a molecular weight of 245.07 .
Scientific Research Applications
Synthesis of Benzo[b]thiophen Derivatives
2-Bromomethyl-3-methoxybenzoic acid plays a crucial role in the synthesis of benzo[b]thiophen derivatives. Chapman et al. (1973) demonstrated the preparation of dialkylaminomethyl-5-methoxybenzo[b]thiophens from bromomethyl compounds and secondary amines, showcasing its importance in producing pharmacologically active compounds (Chapman et al., 1973).
Antibacterial Activity Studies
The compound's derivatives have been explored for their antibacterial properties. Popiołek and Biernasiuk (2016) synthesized hydrazide-hydrazones of 3-methoxybenzoic acid, showing significant antibacterial activity against Bacillus spp., highlighting its potential in developing new antibacterial agents (Popiołek & Biernasiuk, 2016).
Ortho-Metalation in Organic Chemistry
Nguyen et al. (2006) employed a derivative of 2-methoxybenzoic acid for directed ortho-metalation, a key technique in organic synthesis. This method is used for preparing various 3- and 6-substituted 2-methoxybenzoic acids, demonstrating the compound's utility in synthesizing complex organic molecules (Nguyen et al., 2006).
Glycoconjugate Chemistry
In the field of glycoconjugate chemistry, Magnusson et al. (1990) utilized a bromomethyl derivative for synthesizing dibromoisobutyl (DIB) glycosides. These compounds are crucial for creating neoglycolipids, neoglycoproteins, and other glycoconjugates, indicating its application in bioconjugate chemistry (Magnusson et al., 1990).
Synthesis of Anti-Cancer Drug Intermediates
Cao Sheng-li (2004) discussed the synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate in producing certain anti-cancer drugs. This study showcases the compound's relevance in the synthesis of pharmaceuticals targeting cancer (Cao Sheng-li, 2004).
Mechanism of Action
Target of Action
It is known that brominated compounds often target proteins or enzymes in the body, altering their function .
Mode of Action
The mode of action of 2-Bromomethyl-3-methoxybenzoic acid involves a free radical reaction. In this reaction, a bromine atom is lost, leaving behind a radical that can interact with other molecules . This radical can remove a hydrogen atom from a target molecule, leading to the formation of a new compound .
Biochemical Pathways
Brominated compounds are known to participate in various biochemical reactions, including free radical reactions and nucleophilic substitutions . These reactions can lead to changes in the structure and function of target molecules, potentially affecting downstream biochemical pathways.
Result of Action
The compound’s ability to participate in free radical reactions suggests that it could cause structural changes in target molecules, potentially altering their function .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the rate of free radical reactions can be influenced by temperature and the presence of other reactive species .
Properties
IUPAC Name |
2-(bromomethyl)-3-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-8-4-2-3-6(9(11)12)7(8)5-10/h2-4H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMAWVQPIPVAMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1CBr)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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